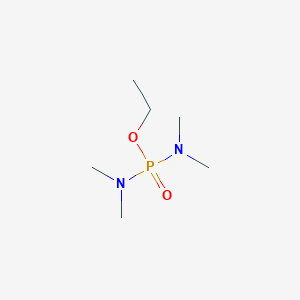

Ethyl N,N,N',N'-tetramethyldiamidophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N,N,N’,N’-tetramethyldiamidophosphate is an organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N,N,N’,N’-tetramethyldiamidophosphate typically involves the reaction of ethyl phosphate with N,N,N’,N’-tetramethyldiamidophosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of Ethyl N,N,N’,N’-tetramethyldiamidophosphate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N,N’,N’-tetramethyldiamidophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphates.

Scientific Research Applications

Ethyl N,N,N’,N’-tetramethyldiamidophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic properties and drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N,N,N’,N’-tetramethyldiamidophosphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various chemical reactions. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Ethyl N,N,N’,N’-tetramethyldiamidophosphate can be compared with other similar compounds such as:

N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry.

Triethylenetetramine: Used in similar applications but with different reactivity and properties.

Tetraacetylethylenediamine: Used in different industrial applications with distinct chemical behavior.

Ethyl N,N,N’,N’-tetramethyldiamidophosphate stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Ethyl N,N,N',N'-tetramethyldiamidophosphate (ETMDP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of ETMDP, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

ETMDP is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to four nitrogen-containing groups. This configuration is significant as it influences the compound's biological interactions and potential therapeutic applications.

The biological activity of ETMDP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Organophosphorus compounds like ETMDP often act as inhibitors of enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine in synaptic clefts. This mechanism can result in both therapeutic effects and toxicological concerns.

Pharmacological Effects

- Neurotoxicity : ETMDP has been studied for its neurotoxic effects, particularly its ability to inhibit acetylcholinesterase. This inhibition can lead to symptoms associated with cholinergic toxicity, such as muscle spasms and respiratory distress.

- Antimicrobial Activity : Some studies have indicated that ETMDP exhibits antimicrobial properties against various bacterial strains. The compound's efficacy can vary based on concentration and the specific microorganism tested.

- Cytotoxicity : Research has shown that ETMDP can induce cytotoxic effects in certain cell lines, with implications for its use in cancer therapy. The cytotoxicity is often dose-dependent, necessitating careful evaluation in therapeutic contexts.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of ETMDP:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotoxicity Assessment | Found significant inhibition of acetylcholinesterase activity at concentrations above 10 µM, leading to increased acetylcholine levels. |

| Study 2 | Antimicrobial Testing | Demonstrated that ETMDP exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. |

| Study 3 | Cytotoxicity Evaluation | Reported that ETMDP induced apoptosis in HeLa cells at concentrations greater than 25 µM, with a dose-dependent increase in cell death observed. |

Discussion

The biological activity of ETMDP highlights its dual potential as both a therapeutic agent and a toxic compound. Its mechanism of action through acetylcholinesterase inhibition is well-documented; however, the implications for human health necessitate further investigation into safe dosage levels and potential side effects.

Properties

CAS No. |

2404-65-1 |

|---|---|

Molecular Formula |

C6H17N2O2P |

Molecular Weight |

180.19 g/mol |

IUPAC Name |

N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C6H17N2O2P/c1-6-10-11(9,7(2)3)8(4)5/h6H2,1-5H3 |

InChI Key |

WOQVAMZDMJUHGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N(C)C)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.